molecular formula C20H20ClN5O2 B2978669 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 451469-43-5

3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2978669
CAS No.: 451469-43-5
M. Wt: 397.86
InChI Key: GTXDPNMOPAFUKM-UHFFFAOYSA-N
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Description

3-{3-[4-(3-Chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core linked via a 3-oxopropyl chain to a 4-(3-chlorophenyl)piperazine moiety.

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)22-23-26/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDPNMOPAFUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carboxylic acids.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. The chlorophenyl group is typically added to the piperazine ring via a halogenation reaction.

    Linking the Components: The final step involves linking the benzotriazinone core to the piperazine ring through a propyl chain. This is achieved using coupling reactions, often facilitated by catalysts and under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the propyl chain.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one" are not available in the search results, some information regarding its properties, synthesis, and potential applications can be gathered.

Basic Information
this compound is a complex organic compound that has attracted attention for its potential biological activities. It features a structure combining a piperazine ring with a benzotriazinone moiety, which may contribute to its pharmacological properties.

  • IUPAC Name: 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4-one
  • Molecular Formula: C20H20ClN5O2
  • Molecular Weight: Approximately 393.4 g/mol
  • CAS Number: 451469-43-5

Synthesis
The synthesis of this compound typically involves several steps:

  • Formation of the Benzotriazinone Core: This involves the cyclization of precursors under controlled conditions, often using hydrazine derivatives and carboxylic acids.
  • Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, with the chlorophenyl group typically added via a halogenation reaction.
  • Linking the Components: The final step involves linking the benzotriazinone core to the piperazine ring through a propyl chain, often achieved using coupling reactions facilitated by catalysts under specific temperature and pressure conditions.

Industrial production of this compound may involve similar synthetic routes optimized for large-scale production, including the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Mechanism of Action and Biological Activity

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes, altering their activity, or interact with receptors, modulating signal transduction pathways, depending on the specific application and target. The compound has gained attention for its potential biological activities.

Related Compounds

  • 3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
  • 3-{3-[4-(2-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity, or interact with receptors, modulating signal transduction pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference ID
Target Compound : 3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one C19H17ClN5O2 394.83 Benzotriazinone, 3-oxopropyl linker, 4-(3-chlorophenyl)piperazine N/A
3-{(2S)-1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-1-oxo-2-butanyl}-1,2,3-benzotriazin-4(3H)-one C22H24ClN5O2 425.92 Stereocenter (S-configuration), methyl-branched 2-butanyl linker
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine C13H17Cl2N2 278.20 Simpler piperazine structure, 3-chloropropyl substituent, no benzotriazinone
3-[3-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)propyl]-1,2,3-benzotriazin-4(3H)-one C23H22N6O 406.47 Indole-substituted dihydropyridine, propyl linker, benzotriazinone
Azinphos-methyl (Pesticide) C10H12N3O3PS2 317.33 Phosphorodithioate ester, benzotriazinone-methyl group, pesticidal application

Key Observations:

Linker Modifications :

  • The target compound’s 3-oxopropyl linker introduces a ketone group, enhancing polarity compared to the methyl-branched 2-butanyl linker in , which increases lipophilicity and may affect blood-brain barrier penetration.
  • The propyl linker in lacks an oxygen atom, reducing polarity but allowing conformational flexibility for receptor binding.

Stereochemistry: The compound in has an (S)-configured stereocenter, which could lead to enantioselective activity differences compared to the non-chiral target compound.

Pharmacophore Variations: Replacement of the 3-chlorophenyl group with indole (as in ) shifts the target profile toward serotonin receptors, given indole’s prevalence in CNS-active compounds. Simpler analogs like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine retain the 3-chlorophenyl-piperazine moiety but lack the benzotriazinone core, likely reducing receptor affinity.

Functional Group Additions: Azinphos-methyl shares the benzotriazinone group but incorporates a phosphorodithioate ester, conferring pesticidal rather than pharmacological activity.

Key Findings:

  • Synthetic Flexibility: The benzotriazinone core is amenable to diverse substitutions, as seen in CNS-targeting molecules and agrochemicals .
  • Biological Relevance: Piperazine-linked benzotriazinones are frequently explored for CNS activity due to piperazine’s affinity for neurotransmitter receptors .

Physicochemical and Conformational Comparisons

  • Solubility : The 3-oxopropyl group in the target compound likely improves aqueous solubility compared to the methyl-branched analog in .
  • Crystal Packing : Piperazine derivatives with chlorophenyl groups exhibit defined crystal structures, as seen in , suggesting stable conformations for receptor binding.
  • Metabolic Stability: The benzotriazinone core may resist oxidative metabolism better than simpler triazine derivatives .

Biological Activity

3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structure that combines a piperazine ring with a benzotriazinone moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C20H20ClN5O2C_{20}H_{20}ClN_5O_2 with a molecular weight of approximately 393.4 g/mol. Its IUPAC name is 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4-one.

PropertyValue
Molecular FormulaC20H20ClN5O2
Molecular Weight393.4 g/mol
IUPAC Name3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4-one
CAS Number451469-43-5

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antitumor Activity
Studies have shown that compounds similar to benzotriazinones can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

2. Antimicrobial Properties
The presence of the piperazine ring may enhance the compound's ability to interact with microbial targets, leading to antimicrobial effects. This has been observed in similar compounds where piperazine derivatives exhibit significant antibacterial and antifungal activities.

3. Neuropharmacological Effects
Given the structural similarities to known psychoactive agents, this compound may also influence neurotransmitter systems. Research into related piperazine compounds has suggested potential applications in treating neurological disorders.

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular signaling pathways.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in critical metabolic pathways, thereby altering cellular functions.

Case Studies

Several studies have focused on the biological activity of benzotriazinone derivatives:

Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that a structurally similar benzotriazinone significantly inhibited the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar piperazine structures showed effective inhibition zones, suggesting potential for development as antimicrobial agents.

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